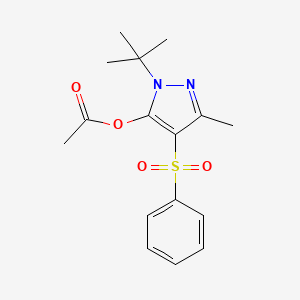![molecular formula C12H8N4O2 B5754348 5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde](/img/structure/B5754348.png)
5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(1H-tetrazol-1-yl)phenyl]-2-furaldehyde, commonly known as TTF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of tetrazole-based compounds and has been studied extensively for its potential applications in various fields, including medicine, material science, and catalysis.
Mécanisme D'action
The mechanism of action of TTF is not well understood. However, it is believed that TTF exerts its biological effects by interacting with specific proteins in the body. TTF has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
TTF has been shown to exhibit anti-inflammatory and anti-cancer properties. TTF has also been shown to have a positive effect on the immune system. TTF has been shown to inhibit the production of certain cytokines that are involved in inflammation. TTF has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TTF is its ease of synthesis. TTF can be synthesized on a large scale using simple laboratory equipment. TTF is also relatively stable and can be stored for long periods without significant degradation. However, one of the limitations of TTF is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on TTF. One area of interest is the development of new TTF-based materials with unique properties. TTF has also been studied for its potential use as a catalyst in various chemical reactions, and further research in this area could lead to the development of new and more efficient catalysts. Additionally, further research is needed to fully understand the mechanism of action of TTF and to identify potential new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of TTF involves the reaction of 4-aminophenyltetrazole with furfural in the presence of an acid catalyst. This reaction results in the formation of TTF as a yellow crystalline solid. The synthesis of TTF is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
TTF has been extensively studied for its potential applications in various fields of scientific research. In medicine, TTF has been shown to exhibit anti-inflammatory and anti-cancer properties. TTF has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In material science, TTF has been used as a building block for the synthesis of novel materials with unique properties. TTF has also been studied for its potential use as a catalyst in various chemical reactions.
Propriétés
IUPAC Name |
5-[4-(tetrazol-1-yl)phenyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c17-7-11-5-6-12(18-11)9-1-3-10(4-2-9)16-8-13-14-15-16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIABAJDCHUSRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=O)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6260808 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![2-fluoro-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5754281.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)





![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)
![1-(4-methylphenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5754325.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)


![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)